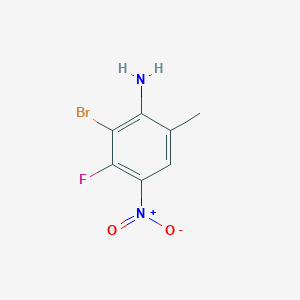

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active compounds. Although the specific compound is not directly mentioned in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives have been synthesized and studied, indicating the relevance of this class of compounds in drug development and other chemical applications.

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions starting from different precursors. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate was used as a starting material to synthesize a dioxaborolan-yl derivative with a total yield of 49.9% . Another derivative was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, yielding a compound that crystallized in the monoclinic crystal system . These examples demonstrate the versatility of synthetic approaches for tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives were characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD) . Density functional theory (DFT) calculations were also performed to optimize the molecular structures and compare them with experimental data, confirming the accuracy of the synthesized structures .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are intermediates that can undergo further chemical transformations. For example, a derivative was synthesized for use as an intermediate in the synthesis of biologically active benzimidazole compounds . Another derivative was used as an intermediate for small molecule anticancer drugs, highlighting the importance of these compounds in the development of new therapeutics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives were studied through various analyses. Single-crystal XRD provided insights into the crystalline structure and intermolecular interactions . Computational methods such as DFT, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses were used to predict physicochemical properties and reactivity . These studies are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Wissenschaftliche Forschungsanwendungen

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This compound has been synthesized through a series of reactions from commercially available materials, achieving high yields up to 71.4%. These compounds are part of ongoing efforts to develop and optimize anti-tumor inhibitors, with some showing potential for the treatment of depression and cerebral ischemia as well as analgesic properties (Zhang, Ye, Xu, & Xu, 2018).

Biological Activity and Synthesis

Another similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an intermediate in biologically active compounds like crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate has been achieved with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Antibacterial and Anthelmintic Activity

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, synthesized via a condensation reaction, was screened for its in vitro antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Fungicidal Activity

A series of novel compounds, including those with tert-butyl groups, displayed moderate to excellent fungicidal activity against Cercospora arachidicola Hori at concentrations of 50 mg/L. These compounds were synthesized via the annulation of aryloxyacetohydrazides with 3-aryl-1-t-butyl prop-2-en-1-ones (Mao, Song, & Shi, 2013).

Chemical Synthesis and Characterization

Several studies focus on the synthesis, characterization, and molecular structure of tert-butyl piperidine-1-carboxylate derivatives. These compounds have been synthesized for various purposes, including as intermediates in drug development and for studying their structural properties through X-ray diffraction and other spectroscopic methods. These studies contribute to understanding the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Harmsen et al., 2011), (Didierjean et al., 2004), (Moskalenko & Boev, 2014), (Kulkarni et al., 2016).

Wirkmechanismus

Mode of Action

As with the targets, the specific interactions this compound has with its targets and the resulting changes that occur are still under investigation .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can all potentially influence the action of a compound .

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-8-11(9-17)20-15-12/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREMTGIAFLETQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B3003528.png)

![3-[3-(4-Methoxy-phenoxy)-propyl]-3H-benzooxazol-2-one](/img/structure/B3003529.png)